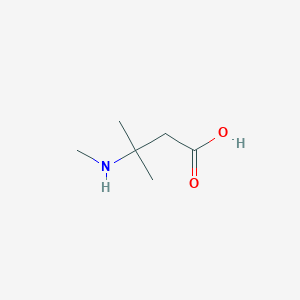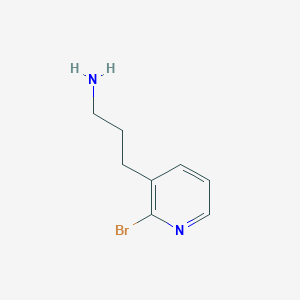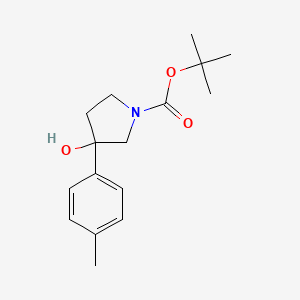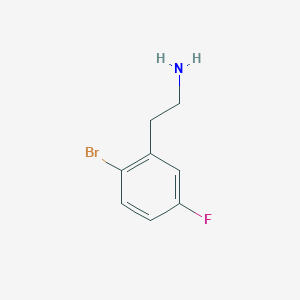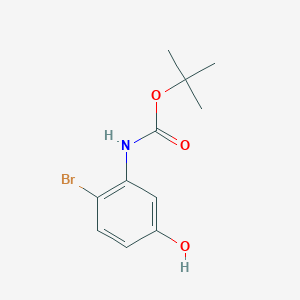![molecular formula C11H12BrN B13555710 1-(3-Bromophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B13555710.png)
1-(3-Bromophenyl)-3-azabicyclo[3.1.0]hexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Bromophenyl)-3-azabicyclo[310]hexane is a bicyclic compound featuring a bromophenyl group attached to a 3-azabicyclo[310]hexane scaffold
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromophenyl)-3-azabicyclo[3.1.0]hexane can be achieved through several methods. One common approach involves the treatment of 2-(bromomethyl)pyrrolidine hydrobromide with n-butyllithium (n-BuLi). This reaction proceeds via an open chain transition state based on intermolecular bromine-lithium coordination, following an SN2 process . The reaction conditions typically involve low temperatures and anhydrous solvents to prevent side reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques, can be applied to scale up the synthesis of this compound.
化学反应分析
Types of Reactions
1-(3-Bromophenyl)-3-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex bicyclic structures.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions often involve polar aprotic solvents and mild temperatures.
Cyclization Reactions: Catalysts such as palladium or copper can be used to facilitate cyclization. Conditions may include elevated temperatures and inert atmospheres.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted azabicyclohexanes.
Cyclization Reactions: Products include more complex bicyclic or polycyclic compounds.
Reduction Reactions: The major product is the corresponding hydrogenated azabicyclohexane.
科学研究应用
1-(3-Bromophenyl)-3-azabicyclo[3.1.0]hexane has several scientific research applications:
Medicinal Chemistry: The compound serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific mechanical or electronic properties.
作用机制
The mechanism of action of 1-(3-Bromophenyl)-3-azabicyclo[3.1.0]hexane is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, in biological systems. The bromophenyl group may facilitate binding to these targets, while the azabicyclohexane scaffold provides structural rigidity and specificity.
相似化合物的比较
Similar Compounds
1-Azabicyclo[3.1.0]hexane: Lacks the bromophenyl group but shares the azabicyclohexane scaffold.
3-(3,5-Difluorophenyl)-3-azabicyclo[3.1.0]hexane: Contains a difluorophenyl group instead of a bromophenyl group.
1-(4-Chlorophenyl)-3-azabicyclo[3.1.0]hexane: Contains a chlorophenyl group instead of a bromophenyl group.
Uniqueness
1-(3-Bromophenyl)-3-azabicyclo[3.1.0]hexane is unique due to the presence of the bromophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications in medicinal chemistry and organic synthesis.
属性
分子式 |
C11H12BrN |
|---|---|
分子量 |
238.12 g/mol |
IUPAC 名称 |
1-(3-bromophenyl)-3-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C11H12BrN/c12-10-3-1-2-8(4-10)11-5-9(11)6-13-7-11/h1-4,9,13H,5-7H2 |
InChI 键 |
SGZGYHORYYBOLQ-UHFFFAOYSA-N |
规范 SMILES |
C1C2C1(CNC2)C3=CC(=CC=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



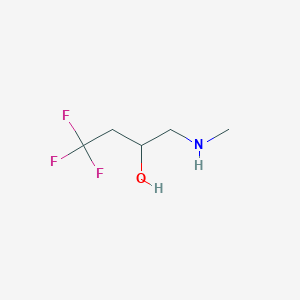
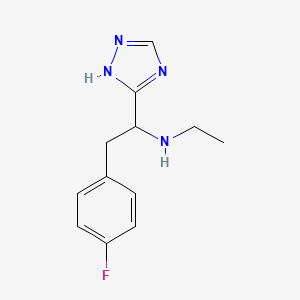
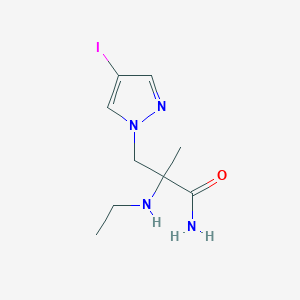
![N-[4-(morpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B13555656.png)
